Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate typically involves a (3 + 2) cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. In this case, the 1,3-dipole can be generated from an alkyne and nitrile oxide . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin that also contains an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-8(12)6-5-14-11-7(6)9(2,3)10/h5H,4,10H2,1-3H3 |
InChI Key |
PBKSRFGAJJRPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.